molecular formula C20H16BrN3O3 B11081451 3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione

3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11081451
M. Wt: 426.3 g/mol
InChI Key: GKYXGOVSYVLWPF-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzimidazole ring, a brominated phenyl group, and a pyrrole-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Bromination of the phenyl group:

    Attachment of the propoxy group: The propoxy group can be introduced via an etherification reaction using propyl alcohol and a suitable base.

    Formation of the pyrrole-2,5-dione moiety: This can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to DNA and proteins, potentially inhibiting their function. The brominated phenyl group and pyrrole-2,5-dione moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione: Lacks the bromine and propoxy groups.

    3-(1H-benzimidazol-1-yl)-1-(4-bromophenyl)-1H-pyrrole-2,5-dione: Lacks the propoxy group.

    3-(1H-benzimidazol-1-yl)-1-(3-propoxyphenyl)-1H-pyrrole-2,5-dione: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the propoxy group in 3-(1H-benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)-1H-pyrrole-2,5-dione makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H16BrN3O3

Molecular Weight

426.3 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1-(3-bromo-4-propoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C20H16BrN3O3/c1-2-9-27-18-8-7-13(10-14(18)21)24-19(25)11-17(20(24)26)23-12-22-15-5-3-4-6-16(15)23/h3-8,10-12H,2,9H2,1H3

InChI Key

GKYXGOVSYVLWPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)N2C(=O)C=C(C2=O)N3C=NC4=CC=CC=C43)Br

Origin of Product

United States

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